O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate
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Overview
Description
O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate is a complex organic compound characterized by its unique structure, which includes multiple prop-2-enylcarbamothioyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include prop-2-enyl isothiocyanate and ethylenediamine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- O,O′-Bis[2-(succinylamino)ethyl]polyethylene glycol
- Ethylene glycol bis(2-aminoethyl) ether
Uniqueness
O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate is unique due to its multiple prop-2-enylcarbamothioyloxy groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5445-67-0 |
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Molecular Formula |
C18H30N4O3S3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C18H30N4O3S3/c1-4-7-19-16(26)23-13-10-22(11-14-24-17(27)20-8-5-2)12-15-25-18(28)21-9-6-3/h4-6H,1-3,7-15H2,(H,19,26)(H,20,27)(H,21,28) |
InChI Key |
FCZZGFKJGSWIGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)OCCN(CCOC(=S)NCC=C)CCOC(=S)NCC=C |
Origin of Product |
United States |
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